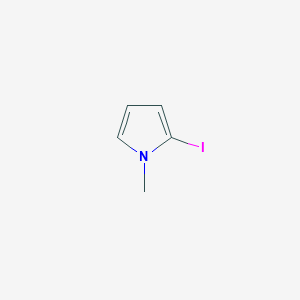

2-Iodo-1-methylpyrrole

描述

Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.com The pyrrole ring is a key structural motif in a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. mdpi.comsemanticscholar.org In addition to their presence in nature, pyrrole scaffolds are integral components of numerous synthetic pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org The unique electronic properties and structural versatility of pyrroles make them indispensable for the development of molecules with significant therapeutic potential. bohrium.com The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, facilitating a wide range of chemical transformations. numberanalytics.comnumberanalytics.com This reactivity, combined with the ability to introduce diverse substituents, has led to the synthesis of a multitude of functionalized pyrrole derivatives with applications in medicinal chemistry and materials science. numberanalytics.comrsc.org

Overview of Halogenated Pyrroles in Chemical Research

The introduction of halogen atoms onto the pyrrole ring significantly modifies its chemical properties and opens up new avenues for synthetic transformations. Halogenated pyrroles serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions. researchgate.net The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. researchgate.net Aryl halides, including halogenated pyrroles, are widely used as starting materials for the synthesis of advanced materials like conjugated polymers and organic semiconductors. researchgate.net Halogenation can occur at various positions on the pyrrole ring, and while polyhalogenation is common, selective monohalogenation can be achieved. wikipedia.org The position of the halogen atom influences the reactivity of the pyrrole derivative, with the 2-position being generally more susceptible to electrophilic attack. wikipedia.org

Specific Research Focus on 2-Iodo-1-methylpyrrole within Heterocyclic Chemistry

Within the class of halogenated pyrroles, this compound has garnered specific research interest due to its utility as a synthetic intermediate. The presence of the iodine atom at the 2-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. researchgate.netresearchgate.net These reactions are powerful tools for the construction of complex organic molecules from simpler precursors. The methyl group at the 1-position (the nitrogen atom) prevents the formation of N-H acidity-related side products and influences the electronic properties of the pyrrole ring. Research has focused on the synthesis of this compound and its application as a building block in the synthesis of more complex heterocyclic systems and natural product analogs. google.com

Structure

3D Structure

属性

IUPAC Name |

2-iodo-1-methylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUKRIWLBFTBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512859 | |

| Record name | 2-Iodo-1-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34671-29-9 | |

| Record name | 2-Iodo-1-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 2 Iodo 1 Methylpyrrole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, and 2-iodo-1-methylpyrrole serves as an excellent substrate for many of these processes. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, often allows for milder reaction conditions and greater selectivity. wikipedia.org

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon single bond. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org In the context of this compound, this reaction has been employed to synthesize various substituted pyrroles. For instance, the coupling of 2,3,5-tribromo-N-methylpyrrole demonstrates site-selectivity, with the initial reaction favoring the 5-position due to steric factors. researchgate.net Subsequent couplings can then occur at the more electron-deficient 2-position. researchgate.net

Patents describe the use of Suzuki-Miyaura coupling with this compound to produce complex heterocyclic structures. google.comgoogle.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-Pyrrole Derivatives

| Iodo-Pyrrole Derivative | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,3,5-Tribromo-N-methylpyrrole | Arylboronic acid | Pd catalyst, base | 5-Aryl-2,3-dibromo-N-methylpyrrole | researchgate.net |

| This compound | Arylboronic acid | Pd catalyst, base | 2-Aryl-1-methylpyrrole | google.comgoogle.com |

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a palladium and copper co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a cornerstone for the synthesis of aryl-alkynes and conjugated enynes under mild conditions, often at room temperature. libretexts.orgmdpi.com The reactivity order for the halide is I > OTf > Br > Cl, making this compound a highly suitable substrate. wikipedia.orgnrochemistry.com

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Typical Reagents | Role | Reference |

|---|---|---|---|

| Substrate | Aryl or vinyl halide (e.g., this compound) | Electrophile | wikipedia.org |

| Coupling Partner | Terminal alkyne | Nucleophile | wikipedia.org |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst | nrochemistry.comresearchgate.net |

| Co-catalyst | CuI | Activates alkyne | nrochemistry.comresearchgate.net |

| Base | Amine (e.g., diisopropylamine, N-butylamine) | Neutralizes HX byproduct, can act as solvent | wikipedia.orgnrochemistry.com |

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgikm.org.my This versatile reaction tolerates a wide range of functional groups and is effective for creating sp²-sp² carbon bonds. libretexts.orguwindsor.ca The organostannane reagent is typically air and moisture stable, adding to the reaction's utility. wikipedia.org

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.orglibretexts.org The use of this compound in Stille couplings is documented in the synthesis of complex heterocyclic compounds. google.com

Heck Reactions with this compound

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction of this compound in a Heck-type reaction has been noted in the literature, highlighting its utility in forming more complex molecular architectures. unimi.it For instance, a Cassar-Heck reaction, which is a copper-free Sonogashira variant, has been reported with iodoarenes and alkynes. researchgate.net

Nickel-Catalyzed C-X Activation Processes

While palladium is the most common catalyst for cross-coupling reactions, nickel catalysts have emerged as a powerful alternative, often enabling different reactivity and the use of less reactive electrophiles. beilstein-journals.org Nickel-catalyzed reductive cross-coupling reactions have been developed for the formation of C(sp²)-C(sp²) bonds from aryl iodides. cas.cn These reactions can proceed under mild conditions and offer a complementary approach to palladium-catalyzed methods. beilstein-journals.orgrsc.org Nickel catalysis has been successfully applied to the coupling of various heterocyclic substrates, including those containing pyrrole (B145914) motifs. cas.cn

Direct Functionalization and C-H Activation

Direct C-H functionalization represents a highly atom-economical and efficient strategy for modifying organic molecules, as it avoids the pre-functionalization of substrates. researchgate.netmdpi.com Research into the C-H activation of 1-methylpyrrole (B46729) provides a basis for understanding the potential direct functionalization pathways, even if the substrate is not this compound.

Studies have shown that 1-methylpyrrole can undergo direct C-H activation and subsequent functionalization. For example, palladium-N-heterocyclic carbene (NHC) catalysts have been used for the direct arylation of 1-methylpyrrole with aryl chlorides. beilstein-journals.org To prevent the formation of 2,5-diarylated products, a large excess of 1-methylpyrrole is often employed. beilstein-journals.org

Frustrated Lewis Pairs (FLPs) have also been investigated for the metal-free C-H activation of 1-methylpyrrole. mdpi.comnih.gov Density functional theory (DFT) calculations suggest that numerous N-B-based and P-B-based FLPs are capable of activating the C-H bonds of 1-methylpyrrole. mdpi.comnih.gov This can be followed by processes such as borylation, which introduces a boron functional group that can then be used in subsequent reactions like Suzuki-Miyaura coupling. ulaval.caresearchgate.net

Furthermore, iron and copper-catalyzed carbene transfer reactions from diazo compounds can achieve direct C-H functionalization of pyrroles with high selectivity for the Cα-H bond. researchgate.netmdpi.com In some cases, the regioselectivity of alkylation on 1-methylpyrrole can be controlled by using engineered enzymes. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3,5-tribromo-N-methylpyrrole |

| Arylboronic acid |

| 5-Aryl-2,3-dibromo-N-methylpyrrole |

| 2-Aryl-1-methylpyrrole |

| 2-Iodo-1-C-acceptor-substituted glycals |

| 1,2-C,C-disubstituted glycals |

| Terminal alkyne |

| Aryl halide |

| Vinyl halide |

| Triflate |

| Diisopropylamine |

| N-butylamine |

| THF (Tetrahydrofuran) |

| N-methylpyrrolidinone (NMP) |

| Organotin compound (Organostannane) |

| Alkene |

| Iodoarene |

| Aryl chloride |

| N-heterocyclic carbene (NHC) |

| 2,5-diarylated pyrrole |

| Boron |

Radical Functionalization Pathways

The generation of aryl radicals from aryl halides, including this compound, is a key step in many C-C and C-heteroatom bond-forming reactions. These radicals can be generated under various conditions, including photoinduced or electrochemical activation. nih.govacs.org Once formed, the aryl radical derived from this compound can react with suitable trapping agents. acs.orgbeilstein-journals.org

A notable application is the direct arylation of N-methylpyrrole. acs.org In a transition-metal-free approach, an aryl radical, generated from phenylhydrazine (B124118) in the presence of a base and air, can react with N-methylpyrrole. acs.org The electrophilic aryl radical adds to the C-2 position of the pyrrole ring to form a resonance-stabilized allyl radical. acs.org Subsequent oxidation and deprotonation yield the C-2 arylated pyrrole as a single regioisomer. acs.org

Another pathway involves the use of photoredox catalysis. beilstein-journals.org Under visible light irradiation, a photocatalyst can facilitate the reduction of an aryl iodide to a radical anion, which then fragments to produce an aryl radical. beilstein-journals.org This radical can then be trapped by N-methylpyrrole to form the C-C bond. beilstein-journals.org The choice of solvent is crucial in these reactions to suppress unwanted side reactions like hydrogen atom transfer from the solvent. beilstein-journals.org

Selective Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. This compound can participate in such reactions, particularly through mechanisms involving hypervalent iodine intermediates or transition-metal catalysis.

Hypervalent iodine reagents can mediate the formation of C-O and C-N bonds. nih.govacs.orgnih.gov For instance, diaryliodonium salts, which can be synthesized from aryl iodides, are effective arylation agents for a variety of nucleophiles, including alcohols, phenols, and amines. nih.govacs.org These reactions typically proceed via a ligand exchange and reductive elimination mechanism, avoiding the need for transition metal catalysts. nih.govacs.org The selectivity of these arylations can often be controlled by the nature of the ligands on the iodine(III) center. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-heteroatom bond formation. nih.gov These reactions can involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with a heteroatom nucleophile and reductive elimination to form the desired product. nih.gov The development of specialized ligands has enabled the coupling of a wide range of aryl halides with various nucleophiles under mild conditions. acs.org

Carbene Transfer Reactions on N-Methylpyrroles

Carbene transfer reactions offer a direct method for the functionalization of C-H bonds. In the context of N-methylpyrrole, iron-catalyzed carbene transfer reactions have been shown to be effective. mdpi.com Engineered cytochrome P411 enzymes can catalyze the regioselective C-H functionalization of N-methylpyrrole at either the C2 or C3 position using a diazoester as the carbene precursor. mdpi.com The reaction is believed to proceed through the formation of an iron carbene complex, which then undergoes nucleophilic attack by the pyrrole. mdpi.com

Another approach involves the reaction of dimethylvinylidene carbene, generated under phase-transfer catalytic conditions, with methylpyrroles. rsc.org This reaction can lead to the formation of 3-vinylpyridines and, in some cases, allenic-2H-pyrroles. rsc.org

Reactions Involving Hypervalent Iodine Chemistry

Hypervalent iodine compounds, where the iodine atom has an oxidation state higher than +1, are versatile reagents in organic synthesis. princeton.edue-bookshelf.de They are known for their oxidizing properties and their ability to act as good leaving groups. princeton.edu

Oxidative Transformations Mediated by Organoiodines

Hypervalent iodine reagents such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are commonly used for a variety of oxidative transformations. nih.govbeilstein-journals.org These reagents can effect the oxidation of alcohols to carbonyl compounds, sulfides to sulfoxides, and can mediate oxidative cyclizations. beilstein-journals.orgorganic-chemistry.org For example, the combination of PIFA with a Lewis acid can induce the homocoupling of pyrroles. nih.gov The reactivity and selectivity of these transformations can be tuned by the choice of the hypervalent iodine reagent and the reaction conditions. nih.gov

Ligand Coupling Mechanisms for Arylation Reactions

Diaryliodonium salts are a key class of hypervalent iodine compounds used for arylation reactions. nih.govacs.org These salts can be prepared by the oxidative activation of aryl iodides followed by coupling with an arene. acs.org The arylation of nucleophiles with diaryliodonium salts proceeds through a ligand coupling mechanism. nih.govacs.org This involves the exchange of the counteranion of the iodonium (B1229267) salt with the nucleophile, followed by reductive elimination to form the C-Nu bond and the aryl iodide byproduct. nih.govacs.org This methodology provides a transition-metal-free alternative for the formation of C-C, C-O, and C-N bonds. nih.govacs.org The chemoselectivity of the aryl group transfer can be controlled by using a non-transferable "dummy" ligand on the iodine atom. acs.org

Rearrangement Reactions Facilitated by Iodinated Intermediates

Iodinated intermediates can facilitate various rearrangement reactions. One such example is the reductive iodonio-Claisen rearrangement, which involves the princeton.eduprinceton.edu-sigmatropic rearrangement of an allyl aryl iodonium ylide. beilstein-journals.org More recently, a hypervalent iodine-guided electrophilic substitution (HIGES) has been described. beilstein-journals.org This reaction, observed with benzyl (B1604629) hypervalent iodine intermediates, leads to para-selective substitution products, in contrast to the ortho-selectivity of the traditional iodonio-Claisen rearrangement. beilstein-journals.org This suggests a different underlying mechanism, possibly involving transmetalation-like steps. beilstein-journals.org

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound is characterized by its susceptibility to various substitution reactions, enabling the introduction of diverse functional groups onto the pyrrole ring. The presence of the iodine atom at the 2-position provides a handle for cross-coupling reactions, while the electron-rich nature of the pyrrole ring itself allows for electrophilic substitution. This section explores two key transformation pathways: arylation using diaryliodonium salts and sulfonylation reactions.

Arylation with Diaryliodonium Salts

The direct C-H arylation of N-methylpyrrole, a closely related analogue of this compound, has been successfully achieved using diaryliodonium salts. These hypervalent iodine compounds serve as efficient arylating agents, often under mild, metal-free, or photoredox-catalyzed conditions. beilstein-journals.orgnih.gov The reaction typically proceeds with high regioselectivity, favoring substitution at the electron-rich 2-position of the pyrrole ring. researchgate.net

In a notable study, the visible-light-promoted arylation of N-methylpyrrole was carried out using a ruthenium-based photocatalyst, [Ru(bpy)3]Cl2. researchgate.net This method involves the generation of aryl radicals from the diaryliodonium salt, which then couple with the pyrrole ring. The reaction proceeds smoothly at room temperature, accommodating a variety of substituted diaryliodonium salts to yield the corresponding 2-aryl-1-methylpyrroles in good yields. researchgate.net

The scope of this transformation has been demonstrated with both symmetric and unsymmetric diaryliodonium salts. For instance, the reaction of N-methylpyrrole with symmetric diaryliodonium triflate salts afforded the desired 2-arylated products. The reaction conditions, typically involving a catalytic amount of [Ru(bpy)3]Cl2·6H2O in acetonitrile (B52724) under blue LED irradiation for 12 hours, have proven effective for a range of substrates. researchgate.net

Table 1: Direct Arylation of N-Methylpyrrole with Symmetric Diaryliodonium Salts researchgate.net

| Diaryliodonium Salt (Ar2IOTf) | Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| (C6H5)2IOTf | Phenyl | 2-phenyl-1-methylpyrrole | 85 |

| (4-MeC6H4)2IOTf | 4-Methylphenyl | 1-methyl-2-(p-tolyl)pyrrole | 82 |

| (4-MeOC6H4)2IOTf | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-1-methylpyrrole | 78 |

| (4-FC6H4)2IOTf | 4-Fluorophenyl | 2-(4-fluorophenyl)-1-methylpyrrole | 75 |

| (4-ClC6H4)2IOTf | 4-Chlorophenyl | 2-(4-chlorophenyl)-1-methylpyrrole | 71 |

Reaction Conditions: N-methylpyrrole (20 mmol), diaryliodonium salt (0.4 mmol), [Ru(bpy)3]Cl2·6H2O (1 mol%), MeCN (3 mL), blue LED, room temperature, 12 h. Isolated yields.

The mechanism of the photocatalyzed arylation is proposed to involve the formation of a charge-transfer complex between the N-methylpyrrole and the diaryliodonium salt. nih.gov Photoexcitation of this complex leads to a single-electron transfer (SET), generating a pyrrole radical cation and an aryl radical, along with an aryl iodide. The subsequent coupling of the aryl radical with the pyrrole radical cation, followed by deprotonation, yields the 2-arylpyrrole product. nih.gov

Sulfonylation Reactions of N-Methylpyrrole Derivatives

The introduction of a sulfonyl group at the 2-position of the N-methylpyrrole ring is a valuable transformation for the synthesis of compounds with potential biological activity. Various methods have been developed for the direct 2-sulfonylation of N-methylpyrrole, often utilizing environmentally benign reagents and conditions. rsc.orgmdpi.com

One efficient strategy involves the use of arylsulfonyl hydrazides as the sulfonyl source, mediated by an iodophor/H2O2 system in an aqueous phase. mdpi.com This approach is notable for its rapid reaction times, typically completing within 10 minutes at 60 °C. The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing groups on the arylsulfonyl hydrazide, affording the corresponding 2-sulfonylated N-methylpyrroles in moderate yields. mdpi.com

Table 2: Iodophor/H2O2-Mediated 2-Sulfonylation of N-Methylpyrrole with Arylsulfonyl Hydrazides mdpi.com

| Arylsulfonyl Hydrazide | Product | Yield (%) |

|---|---|---|

| 4-Methylbenzenesulfonohydrazide | 1-methyl-2-(phenylsulfonyl)-1H-pyrrole | 65 |

| 4-Methoxybenzenesulfonohydrazide | 2-((4-methoxyphenyl)sulfonyl)-1-methyl-1H-pyrrole | 62 |

| 4-Chlorobenzenesulfonohydrazide | 2-((4-chlorophenyl)sulfonyl)-1-methyl-1H-pyrrole | 58 |

Reaction Conditions: N-methylpyrrole (0.5 mmol), arylsulfonyl hydrazide (1 mmol), iodophor (2 mL), H2O2 (1 mL), 60 °C, 10 min. Isolated yields.

Another effective method for the 2-sulfonylation of N-methylpyrrole employs a KI/H2O2 system in water. rsc.org This rapid and efficient protocol allows for the synthesis of 2-sulfonylated products from readily available sulfur sources, including arylsulfonyl hydrazides, 4-methylbenzenesulfinic acid, and sodium 4-methylbenzenesulfinate, with reactions often completing in just 5 minutes. rsc.org

Furthermore, a palladium-catalyzed tandem reaction involving C-S bond direct cross-coupling and sulfonylation has been developed for N-methylpyrroles with phenylthiophenols. preprints.org This method, utilizing Pd(OAc)2 as the catalyst and Cs2CO3 as the base in DMSO at 100 °C, provides the corresponding 1-methyl-2-(phenylsulfinyl)-1H-pyrrole derivatives in good yields (62-81%). preprints.org This protocol is effective for phenylthiophenols bearing both electron-donating and electron-withdrawing groups. preprints.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR for Structural Assignment and Purity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and assessing the purity of 2-Iodo-1-methylpyrrole.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The methyl group protons (N-CH₃) typically appear as a singlet, while the pyrrole (B145914) ring protons show characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. pressbooks.publibretexts.org The number of signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts are indicative of their electronic environment. pressbooks.publibretexts.org The carbon atom attached to the iodine (C2) is significantly shifted due to the heavy atom effect of iodine. docbrown.info The chemical shifts of the other pyrrole ring carbons and the methyl carbon further corroborate the assigned structure. docbrown.info

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | N-CH₃ | ~3.6 | Singlet |

| ¹H | H-3 | ~6.1 | Triplet |

| ¹H | H-4 | ~6.0 | Triplet |

| ¹H | H-5 | ~6.6 | Triplet |

| ¹³C | N-CH₃ | ~35 | Quartet |

| ¹³C | C-2 | ~70 | Singlet |

| ¹³C | C-3 | ~112 | Doublet |

| ¹³C | C-4 | ~110 | Doublet |

| ¹³C | C-5 | ~125 | Doublet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity is predicted based on typical coupling patterns.

Advanced NMR Techniques (e.g., COSY, NOESY, HMBC) for Conformational and Connectivity Analysis

To gain deeper insights into the molecular structure, advanced 2D NMR techniques are employed. ipb.ptuvic.caua.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons on the pyrrole ring (H-3, H-4, and H-5), confirming their connectivity. uvic.caua.es

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. ipb.pt For this compound, NOESY can be used to confirm the through-space relationship between the N-methyl protons and the H-5 proton of the pyrrole ring, aiding in conformational analysis. ipb.pt

Solvent Effects on Spectroscopic Signatures

The choice of solvent can influence the chemical shifts in NMR spectra due to interactions between the solvent and the solute molecule. nih.govpitt.edu For pyrrole derivatives, solvent effects on ¹H and ¹³C NMR chemical shifts have been documented. ipb.pt Polar solvents may interact with the polarizable pyrrole ring, leading to changes in the electron density and thus affecting the shielding of the nuclei. rsc.org For instance, the chemical shifts of N-methylpyrrole are known to be solvent-dependent. ipb.pt Therefore, it is crucial to report the solvent used when recording NMR data for this compound to ensure reproducibility and accurate comparison of data. docbrown.info

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Studies

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups and study molecular structure. oup.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretches of the pyrrole ring and aliphatic C-H stretches of the methyl group.

C=C stretching vibrations: From the pyrrole ring.

C-N stretching vibrations: Associated with the pyrrole ring and the N-methyl group.

C-I stretching vibration: This will appear at a low frequency, typically in the fingerprint region, and is a key indicator of the iodo-substituent.

The positions and intensities of these bands can be influenced by the molecule's conformation and intermolecular interactions.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Pyrrole Ring |

| 2950 - 2850 | C-H Stretch | Methyl Group |

| 1550 - 1450 | C=C Stretch | Pyrrole Ring |

| 1380 - 1350 | C-H Bend | Methyl Group |

| ~1300 | C-N Stretch | Ring & N-Methyl |

| 600 - 500 | C-I Stretch | Iodo-substituent |

Note: These are approximate ranges and the exact peak positions can vary.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. uchicago.edu While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. thno.org Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the C=C and C-I stretching vibrations are expected to be particularly strong and well-defined in the Raman spectrum. The polarizability of the C-I bond makes it a strong Raman scatterer. The analysis of the Raman spectrum, in conjunction with the FT-IR data, provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural characterization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystal. xtalpi.com For an organic molecule like this compound, single-crystal X-ray diffraction (SCXRD) would provide unambiguous proof of its molecular structure in the solid state. xtalpi.com The process involves growing a suitable single crystal of the compound, which can be a challenging step, and then irradiating it with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for small organic molecules) |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. waters.com For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

While a specific UV-Vis spectrum for this compound is not provided in the search results, related compounds have been analyzed using this technique. beilstein-journals.orglsu.edu The introduction of an iodine atom onto the pyrrole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to 1-methylpyrrole (B46729), due to the electron-donating and heavy-atom effects of iodine. The spectrum would likely be recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvatochromic effects.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | 220-250 | Hexane |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mit.edupageplace.de In the context of this compound, ESR would be invaluable for studying its radical intermediates, which might be formed during certain chemical reactions, such as single-electron transfer (SET) processes. rsc.org

The ESR spectrum provides information about the g-factor and hyperfine coupling constants. mit.edu The g-factor is a characteristic of the radical's electronic environment. georgetown.edu Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule, leading to the splitting of the ESR signal. libretexts.org Analysis of this splitting pattern can help to map the distribution of the unpaired electron's spin density across the molecule. While no specific ESR studies on this compound radicals were found, the involvement of radical intermediates has been confirmed in reactions of similar compounds using ESR spectroscopy. nih.gov

Expected ESR Parameters for a this compound Radical Cation

| Parameter | Description | Expected Value/Pattern |

|---|---|---|

| g-factor | Position of the ESR signal | ~2.003 (typical for organic radicals) |

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. google.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of the presence of an iodine atom. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the loss of an iodine radical or a methyl group would result in specific fragment ions.

Moreover, mass spectrometry, particularly techniques like Multiple Reaction Monitoring (MRM), is highly effective for monitoring the progress of chemical reactions in real-time. mtoz-biolabs.com MRM offers high selectivity and sensitivity, making it ideal for tracking the consumption of reactants and the formation of products and intermediates in complex mixtures. waters.commtoz-biolabs.comresearchgate.netcreative-proteomics.com This capability is crucial for optimizing reaction conditions and for mechanistic investigations, such as studying the kinetics of reactions involving this compound. researchgate.net

Characteristic Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₅H₆IN]⁺ | 207 | Molecular Ion |

| [C₅H₆N]⁺ | 80 | Fragment from loss of Iodine |

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 3-Iodo-1-(triisopropylsilyl)pyrrole |

| 1-methylpyrrole |

| Iodine |

| Hexane |

| Ethanol |

| ' |

| An in-depth analysis of the chemical compound this compound is presented below, focusing on its advanced spectroscopic characterization and structural elucidation. |

X-ray Crystallography for Solid-State Structure Determination

Table 1: Postulated Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 6-8 Å, b ≈ 10-12 Å, c ≈ 12-14 Å, β ≈ 95-105° |

| Molecules per Unit Cell (Z) | 4 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. waters.com For an aromatic compound such as this compound, the observed absorption bands are primarily due to π → π* transitions. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity) are characteristic features that provide insight into the electronic structure of the molecule. Although a specific spectrum for this compound is not documented in the provided sources, the UV-Vis spectra of other pyrrole derivatives have been reported. beilstein-journals.orglsu.edu The presence of the iodine atom on the pyrrole ring is anticipated to induce a bathochromic (red) shift of the absorption maxima compared to the parent 1-methylpyrrole, due to the electronic and heavy-atom effects of the halogen.

Table 2: Predicted UV-Vis Absorption Data for this compound in Hexane

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~230 - 250 |

| π → π | ~270 - 290 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. mit.edupageplace.de In the context of this compound, ESR would be instrumental in detecting and characterizing any radical intermediates that may form during chemical reactions, for example, through single-electron transfer (SET) mechanisms. rsc.orgnih.gov The ESR spectrum yields crucial information, including the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). mit.edulibretexts.org The analysis of these hyperfine couplings allows for the mapping of the spin density distribution within the radical species, providing deep mechanistic insights. jeol.com

Table 3: Anticipated ESR Parameters for a Radical Intermediate of this compound

| Parameter | Description | Expected Observation |

| g-factor | Indicates the electronic environment of the unpaired electron. | Close to the free-electron value (~2.0023), with slight deviations. |

| Hyperfine Coupling | Interaction of the unpaired electron with ¹⁴N and ¹H nuclei. | A complex multiplet pattern revealing the spin distribution on the pyrrole ring. |

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. google.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of this compound. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing characteristic losses of moieties such as the iodine atom or the methyl group.

Furthermore, mass spectrometry is a powerful technique for monitoring the progress of chemical reactions and for elucidating reaction mechanisms. mtoz-biolabs.comresearchgate.net Techniques such as Multiple Reaction Monitoring (MRM) provide exceptional sensitivity and selectivity for quantifying specific analytes in complex mixtures, making it possible to track the consumption of reactants and the formation of products and intermediates over time. mtoz-biolabs.comresearchgate.netcreative-proteomics.com This is particularly useful for studying the kinetics and pathways of reactions involving this compound.

Table 4: Characteristic Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [C₅H₆IN]⁺ | Molecular ion | 207 |

| [C₅H₆N]⁺ | Fragment resulting from the loss of an iodine atom | 80 |

| [C₄H₃IN]⁺ | Fragment resulting from the loss of a methyl group | 192 |

Computational and Theoretical Chemistry Studies of 2 Iodo 1 Methylpyrrole

Electronic Structure and Reactivity Modeling

The electronic landscape of 2-Iodo-1-methylpyrrole is a key determinant of its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in modeling this landscape.

Density Functional Theory (DFT) Calculations

Quantum Chemical Calculations for Electronic Effects

Quantum chemical calculations provide a deeper understanding of the electronic effects of substituents on the pyrrole (B145914) ring. The introduction of an iodine atom at the 2-position and a methyl group at the nitrogen atom influences the electronic distribution and reactivity. In related studies of 2-acylpyrroles, quantum chemical calculations have shown that electron-withdrawing or electron-donating substituents significantly affect the stability and aromaticity of the pyrrole ring. researchgate.net For instance, an electron-donating group can slightly destabilize the ring system. researchgate.net

The isomerization of N-substituted 2-halopyrroles to their 3-halo counterparts has been studied computationally, suggesting a mechanism that can involve an excited triplet state of the protonated 2-halopyrrole. koreascience.kr This highlights the importance of quantum chemical calculations in elucidating reaction mechanisms that are not immediately obvious from experimental data alone.

Conformational Analysis and Stability

The presence of substituents on the pyrrole ring can lead to different spatial arrangements, or conformations, which have varying stabilities.

Prediction of Stable Rotameric Forms

For 2-substituted pyrroles, particularly those with a carbonyl group, theoretical calculations have predicted the existence of two stable rotameric forms: syn and anti. longdom.orgresearchgate.net These conformers are characterized by the orientation of the substituent relative to the nitrogen atom of the pyrrole ring. Although this compound does not have a carbonyl group, the principles of rotational isomerism around the C2-substituent bond are still relevant. The energy difference between these rotamers and the barrier to their interconversion can be calculated using computational methods. For example, in 2-formyl-1-methylpyrrole, the energy barrier for rotation has been estimated to be around 11.8 kcal/mol. longdom.org

| Compound | More Stable Conformer | Energy Difference (ΔE, kcal/mol) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Formyl-1-methylpyrrole | syn | - | 11.8 | longdom.org |

| N-Methyl-2-nitropyrrole | - | - | 9.88 | longdom.org |

Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intramolecular interactions play a crucial role in determining the most stable conformation of a molecule. In the case of this compound, while classical hydrogen bonding is absent, the potential for halogen bonding exists. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic region. beilstein-journals.org

Theoretical studies have shown that intramolecular halogen bonds can significantly influence molecular conformation and reactivity. researchgate.net The iodine atom in this compound possesses a σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom, which can interact with the π-electron system of the pyrrole ring or other nearby nucleophilic sites. beilstein-journals.org Computational modeling is essential to quantify the strength and geometric parameters of such weak interactions.

Aromaticity and π-Electron Delocalization Studies

The aromaticity of the pyrrole ring is a key feature that influences its stability and reactivity. The presence of substituents can modulate this aromaticity.

Computational methods provide quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netmdpi.com HOMA is a geometry-based index, where a value closer to 1 indicates higher aromaticity. numberanalytics.com NICS values, on the other hand, are based on the magnetic shielding at the center of the ring; negative values typically indicate aromaticity. mdpi.com

Studies on pyrrol-2-yl carbonyl conformers have shown that the aromaticity of the pyrrole ring is influenced by the nature of the substituent at the 2-position. researchgate.net For instance, an increase in the electrophilicity of the substituent can lead to an increase in the aromaticity of the ring. researchgate.net While specific HOMA and NICS values for this compound are not documented in the provided search results, the effect of the electronegative iodine atom would be expected to influence the π-electron delocalization and thus the aromaticity of the pyrrole ring.

| Compound | Method | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

|---|---|---|---|---|---|

| Pyrrole | DFT | - | -14.7 | -10.3 | Generic Data |

| N-Methylpyrrole | DFT | - | - | - | mdpi.com |

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a molecule. It evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. The HOMA index is calculated using a formula that incorporates the bond lengths of the ring system being studied. fittproteam.com Values are typically close to 1 for highly aromatic systems and decrease, becoming zero or negative, for non-aromatic or anti-aromatic systems, respectively.

While specific HOMA index calculations for this compound are not prominently available in the reviewed literature, the methodology is widely applied to heterocyclic compounds. For context, the pyrrole ring itself is considered aromatic, though less so than benzene. Substituents on the ring, such as the iodo and methyl groups in this compound, influence the bond lengths and, consequently, the HOMA index. The electron-donating methyl group and the electron-withdrawing, yet polarizable, iodine atom would subtly alter the geometry and electronic distribution of the pyrrole ring, which would be reflected in its HOMA value.

The HOMA index is derived from fasting glucose and insulin (B600854) values in a medical context to assess insulin resistance and is not directly applicable to chemical aromaticity. omnicalculator.combacktable.com

Nucleus Independent Chemical Shift (NICS) Computations

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It involves placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). nih.govmdpi.com The calculated magnetic shielding tensor at this point indicates the presence of a ring current. A negative NICS value signifies a diatropic (aromatic) ring current, while a positive value indicates a paratropic (anti-aromatic) ring current. github.io

For pyrroles, which are π-excessive aromatic heterocycles, negative NICS values are expected. wikipedia.org Studies on related systems, such as indol-4-ones which contain a pyrrole ring, demonstrate the application of NICS in evaluating the aromaticity of the five-membered ring. mdpi.com It has been noted that a furan (B31954) ring is generally less aromatic than a pyrrole ring, a difference that is quantifiable with NICS calculations. mdpi.com The NICS value for this compound would be influenced by its substituents. The methyl group is known to increase the electron density of the pyrrole ring, which could enhance its aromatic character, while the iodine atom's effect is more complex, involving both inductive and resonance effects.

The interpretation of NICS values can be complex, as they include contributions from both σ- and π-electrons, but they remain a cornerstone for computational aromaticity studies. github.io

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

|---|---|---|---|

| Unsubstituted Indol-4-one (Pyrrole ring) | -9.11 | -8.91 | mdpi.com |

| Unsubstituted Benzofuran-4-one (Furan ring) | -7.82 | -7.62 | mdpi.com |

Reaction Mechanism Prediction and Elucidation

Computational chemistry is instrumental in predicting and elucidating reaction mechanisms, providing detailed pathways that are inaccessible through experimental means alone. For this compound, this includes characterizing transition states, mapping energy profiles, and quantifying its reactivity through electronic descriptors.

Transition State Characterization

A transition state is a high-energy configuration along a reaction coordinate that separates reactants from products. nih.gov Its characterization is fundamental to understanding a reaction's mechanism and kinetics. Computational methods locate these stationary points on the potential energy surface. For reactions involving pyrrole derivatives, such as Friedel-Crafts alkylations or cycloadditions, computational studies have successfully characterized the geometries and energies of the relevant transition states. mdpi.com

Energy Profiles and Kinetic Parameters

Reaction energy profiles map the change in energy as reactants are converted into products, passing through transition states and intermediates. From these profiles, key kinetic parameters like activation energies (energy barriers) can be derived.

Computational studies on substituted pyrroles provide valuable data on these parameters. For instance, the activation energy for the syn/anti conformational conversion of N-methylpyrrole-2-carbaldehyde was found to be 11.2 kcal/mol. longdom.org In a calculated Gibbs free energy profile for the Friedel-Crafts alkylation of N-methylpyrrole, the activation barrier for the retro-reaction was determined to be a significant 33.6 kcal/mol. mdpi.com For a catalyzed Claisen rearrangement, the presence of an arylpyrrole-based catalyst was found to lower the activation free energy by 2.3 kcal/mol compared to the uncatalyzed reaction. nih.gov These findings demonstrate how computational chemistry quantifies the energetic feasibility and rates of reactions involving the N-methylpyrrole scaffold.

Table 2: Calculated Energy Barriers for Reactions/Conversions of N-Methylpyrrole Derivatives

| Process | Compound | Calculated Energy Barrier (ΔG‡ or Ea) | Reference |

|---|---|---|---|

| syn/anti Conversion | N-methylpyrrole-2-carbaldehyde | 11.2 kcal/mol | longdom.org |

| Retro Friedel–Crafts Alkylation | α-product of N-methylpyrrole and benzoyl chloride | 33.6 kcal/mol | mdpi.com |

Electrophilicity and Nucleophilicity Descriptors

The reactivity of a molecule can be quantified using descriptors such as electrophilicity and nucleophilicity. Pyrroles are inherently electron-rich and act as nucleophiles in many reactions, particularly in electrophilic aromatic substitution. wikipedia.org The presence of a methyl group further enhances this nucleophilicity, with studies showing that a single methyl group can increase the reactivity of a pyrrole towards electrophiles by approximately 30-fold. researchgate.net

The global electrophilicity index (ω), calculated from the electronic chemical potential and chemical hardness, provides a quantitative measure of a molecule's ability to accept electrons. semanticscholar.orgresearchgate.net In a study of reactions between N-halo compounds and 1-methylpyrrole (B46729), the global electrophilicity of the N-halo electrophiles was calculated. semanticscholar.org However, it was found that this single parameter was not always sufficient to predict the reaction outcome, suggesting that other factors like the nature of the halogen and the stability of the leaving group are also crucial. semanticscholar.org For this compound, its nucleophilicity is expected to be high due to the N-methylpyrrole core, while its iodine atom could also participate in halogen bonding interactions, influencing its reactivity in specific contexts. beilstein-journals.org

Synthetic Utility and Applications in Advanced Organic Chemistry

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 2-Iodo-1-methylpyrrole makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures. The iodine atom at the C2 position acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the assembly of polysubstituted, fused, and annulated pyrrole (B145914) systems.

Synthesis of Polysubstituted Pyrroles

The carbon-iodine bond in this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful and direct route to polysubstituted pyrroles. nih.gov These reactions allow for the introduction of various aryl, vinyl, and alkynyl groups at the 2-position of the pyrrole ring. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed for this purpose. nih.govrsc.org

In a typical Suzuki coupling reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield 2-aryl-1-methylpyrroles. This method is highly efficient for creating C(sp²)–C(sp²) bonds. acs.org Similarly, Sonogashira coupling with terminal alkynes provides access to 2-alkynyl-1-methylpyrroles, which are valuable precursors for further transformations.

Table 1: Examples of Cross-Coupling Reactions with this compound

| Coupling Partner | Reaction Type | Catalyst System | Product |

|---|---|---|---|

| Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 1-Methyl-2-phenylpyrrole |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Methyl-2-(phenylethynyl)pyrrole |

Precursor to Pyrrole-Fused Heterocycles

This compound is a key starting material for synthesizing bicyclic and polycyclic systems where a pyrrole ring is fused to another heterocyclic ring. These pyrrole-fused heterocycles are prevalent in natural products and pharmaceutically active compounds. nih.govnih.gov Synthetic strategies often involve an initial functionalization at the 2-position via cross-coupling, followed by an intramolecular cyclization reaction to form the adjacent ring.

For instance, a Sonogashira coupling of this compound with an appropriately substituted alkyne can introduce a side chain that is capable of undergoing a subsequent intramolecular cyclization. This approach is used to construct systems like pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-b]pyridazines. researchgate.netmdpi.com These fused systems are of significant interest due to their diverse biological activities. nih.govmdpi.comnih.gov

Construction of Annulated Pyrrole Systems

Annulated pyrrole systems, where a new ring is built onto the pyrrole core, can be constructed using this compound as a scaffold. Cycloaddition reactions are a powerful tool for this purpose. nih.gov After converting the iodo-group into a reactive species, such as an organolithium or a diene, it can participate in cycloaddition reactions with suitable partners.

For example, a lithiation-iodine exchange (discussed in section 6.2.2) followed by reaction with a suitable dienophile can initiate a sequence leading to annulation. More commonly, the iodo-group is first replaced by a dienophilic or dienic moiety via a cross-coupling reaction. The resulting polysubstituted pyrrole can then undergo an intramolecular Diels-Alder reaction or other pericyclic reactions to form the annulated product. acs.org This strategy allows for the creation of complex polycyclic structures containing the pyrrole nucleus, such as cyclohepta[b]pyrroles. uchicago.edu

Role in Organometallic Chemistry

The carbon-iodine bond of this compound dictates its significant role in organometallic chemistry, both as a precursor to valuable organometallic reagents and as a component of ligands for catalytic systems.

As Ligands in Catalytic Systems

While this compound itself is not typically a ligand, it is a crucial precursor for forming the N-methyl-2-pyrrolyl moiety, which can act as an effective ligand in transition metal complexes. The pyrrolyl group can coordinate to a metal center through its nitrogen or carbon atoms. Following the substitution of the iodine atom, the resulting functionalized pyrrole can be incorporated into more complex ligand frameworks.

For example, 2-iminopyrrolyl ligands, synthesized from precursors derived from functionalized pyrroles, have been used to create neutral nickel(II) complexes. acs.org These complexes have shown activity as precatalysts in the oligomerization of ethylene. The electronic properties and steric bulk of the substituents on the pyrrole ring, which can be introduced using the iodo-precursor, are crucial for tuning the activity and selectivity of the catalyst. mdpi.com

Substrates in Organometallic Reactions (e.g., Lithiation-Iodine Exchange)

One of the most important organometallic reactions involving this compound is the lithium-iodine exchange. harvard.edu This reaction is extremely fast and efficient, typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. researchgate.net The exchange process selectively replaces the iodine atom with a lithium atom, generating the highly reactive nucleophilic species, 2-lithio-1-methylpyrrole. mdpi.comlookchem.com

This organolithium intermediate is a powerful synthetic tool that is not isolated but is immediately trapped in situ with a wide variety of electrophiles. This allows for the precise introduction of numerous functional groups at the 2-position of the pyrrole ring that are not accessible through direct substitution or cross-coupling methods. msu.edu

Table 2: In Situ Trapping of 2-Lithio-1-methylpyrrole with Electrophiles

| Step 1: Lithiation Reagent | Step 2: Electrophile | Product |

|---|---|---|

| n-BuLi | Dimethylformamide (DMF) | 1-Methylpyrrole-2-carboxaldehyde |

| t-BuLi | Carbon dioxide (CO₂) | 1-Methylpyrrole-2-carboxylic acid |

| n-BuLi | Trimethylsilyl chloride (TMSCl) | 1-Methyl-2-(trimethylsilyl)pyrrole |

This two-step sequence of lithium-iodine exchange followed by electrophilic trapping provides a robust and versatile method for the functionalization of the pyrrole ring, highlighting the central role of this compound as a substrate in organometallic transformations. youtube.comyoutube.com

Development of Novel Functional Materials

The unique electronic and structural properties of the pyrrole ring make it an attractive component in the design of novel functional materials. This compound, with its reactive C-I bond, serves as a key intermediate for the introduction of the N-methylpyrrole moiety into larger, more complex architectures with tailored properties for applications in electronics and materials science.

Precursors for π-Conjugated Systems

π-Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics. The delocalization of π-electrons along the molecular backbone endows these materials with unique optical and electronic properties. This compound is an excellent starting material for the synthesis of such systems through various palladium-catalyzed cross-coupling reactions.

Research Findings:

The utility of 2-iodopyrroles in forming π-conjugated systems has been demonstrated through palladium(0)-catalyzed homocoupling reactions. These reactions, conducted at room temperature in the presence of water, efficiently produce 2,2'-bipyrroles. These resulting bipyrroles are noteworthy for being strongly luminous materials with high fluorescence quantum yields, highlighting their potential for optoelectronic applications.

While direct, complex examples involving this compound are not extensively documented in readily available literature, the principles of common cross-coupling reactions provide a clear pathway for its application. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are standard methods for forming carbon-carbon bonds and constructing conjugated oligomers and polymers.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an aryl or heteroaryl boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a C-C bond between the pyrrole ring and the coupled partner, extending the π-conjugation.

Stille Coupling: In a Stille coupling reaction, this compound would be reacted with an organotin compound, for instance, a stannylated thiophene (B33073) or furan (B31954) derivative. This palladium-catalyzed reaction is known for its tolerance to a wide range of functional groups and is a powerful tool for creating complex conjugated molecules.

Sonogashira Coupling: To introduce alkyne linkages into a conjugated system, the Sonogashira coupling is employed. This involves the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of linear, rigid π-conjugated structures.

The application of these well-established reactions to this compound allows for the systematic construction of a diverse range of π-conjugated molecules with tailored electronic and photophysical properties.

Table 1: Potential Cross-Coupling Reactions with this compound for the Synthesis of π-Conjugated Systems

| Coupling Reaction | Reactant Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-1-methylpyrrole |

| Stille | Thienylstannane | 1-Methyl-2-(thienyl)pyrrole |

| Sonogashira | Phenylacetylene | 1-Methyl-2-(phenylethynyl)pyrrole |

Synthesis of Poly(N-methylpyrrole) Derivatives

Poly(N-methylpyrrole) is a conducting polymer with good environmental stability and electrochemical properties. The synthesis of its derivatives allows for the fine-tuning of these properties. While the direct polymerization of this compound is not a common method for producing poly(N-methylpyrrole), its derivatives can be synthesized through post-polymerization modification or by using functionalized monomers derived from this compound.

Alternatively, metal-catalyzed polymerization reactions of dihalogenated monomers, such as Kumada coupling polymerization, offer a route to well-defined conjugated polymers. A diiodo- or dibromo- derivative of an N-methylpyrrole-containing monomer could potentially be polymerized through such methods.

Research Findings:

The functionalization of the N-methylpyrrole core at the 2-position has been demonstrated through reactions like sulfonylation. For instance, the 2-sulfonylation of N-methylpyrrole with arylsulfonyl hydrazides can proceed smoothly, yielding the corresponding 2-sulfonylated products. This indicates that the 2-position is amenable to substitution, and by extension, the iodo group in this compound can be seen as a versatile leaving group for introducing various functionalities that could then be incorporated into a polymer backbone.

While direct polymerization of this compound via methods like oxidative polymerization is not the standard approach, its utility lies in the synthesis of specific monomers for subsequent polymerization. For example, cross-coupling reactions could be used to create a symmetrical bithiophene-pyrrole-bithiophene monomer from this compound, which could then be polymerized to form a donor-acceptor type conjugated polymer.

Integration into Advanced Material Scaffolds

The incorporation of the N-methylpyrrole unit into more complex and ordered structures, such as advanced material scaffolds, can lead to materials with novel properties and applications. These scaffolds can include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other functional polymeric architectures.

The reactive nature of the C-I bond in this compound makes it a candidate for use as a building block in the bottom-up synthesis of such materials. For example, a dicarboxylic acid derivative of a 2,2'-bi(1-methylpyrrole) could be synthesized from this compound and subsequently used as an organic linker in the formation of a MOF.

Research Findings:

The concept of using functionalized organic molecules as building blocks for polymeric and crystalline materials is well-established. While specific examples detailing the integration of this compound into advanced material scaffolds are not prevalent in the literature, the synthetic pathways to achieve this are clear.

For instance, the synthesis of functional polymers often relies on the use of reactive precursor polymers that can be modified post-polymerization. A polymer containing pendant this compound units could be synthesized and then further functionalized through cross-coupling reactions to attach other molecules or to cross-link the polymer chains, thereby creating a robust material scaffold.

The construction of MOFs relies on the coordination of metal ions with organic linkers. By synthesizing a derivative of this compound that contains appropriate coordinating groups (e.g., carboxylic acids, pyridyls), it could be utilized as a linker to introduce the electronic properties of the N-methylpyrrole moiety into the porous framework of a MOF. This could lead to materials with interesting catalytic, sensing, or gas storage properties.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Syntheses

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For iodinated pyrroles, this translates to creating processes that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product.

Recent efforts have focused on metal-catalyzed conversions that are both selective and atom-economical. For instance, a manganese-catalyzed reaction has been developed for the synthesis of 2,5-unsubstituted pyrroles from primary diols and amines, producing only water and molecular hydrogen as byproducts. organic-chemistry.org This approach showcases a move away from traditional methods that often generate significant waste. Similarly, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex pyrrole (B145914) derivatives in a single step from simple precursors, thereby adhering to the principles of atom economy. orientjchem.org One such example is the iodine-mediated multicomponent reaction for synthesizing naphthoquinone-fused pyrroles. researchgate.net

Future research will likely continue to explore the use of earth-abundant metal catalysts and solvent-free reaction conditions to further enhance the sustainability of pyrrole synthesis. organic-chemistry.orgorientjchem.org

Exploration of Novel Reactivity Patterns and Transformations

The carbon-iodine bond in 2-iodo-1-methylpyrrole is a key functional group that enables a wide array of chemical transformations. While its use in cross-coupling reactions is well-established, researchers are actively exploring new ways to harness its reactivity.

One area of interest is the development of novel dearomatization reactions, which can lead to the formation of unique three-dimensional molecular architectures. sigmaaldrich.com Additionally, skeletal recasting strategies are being investigated to modify the pyrrole ring itself, offering a pathway to previously inaccessible substituted pyrroles. acs.org This involves a series of bond-breaking and bond-forming events that reconfigure the core structure of the molecule.

Furthermore, the unique electronic properties of iodinated pyrroles make them interesting substrates for photoredox catalysis and other modern synthetic methods. beilstein-journals.org These approaches can enable transformations that are difficult to achieve using traditional thermal methods. The exploration of formal C-H insertion reactions of iodonium (B1229267) ylides with pyrroles represents another frontier, providing a direct method for C-C bond formation. acs.org

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way this compound and its derivatives are produced and utilized. sigmaaldrich.comwikipedia.orgchemspeed.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to scale up reactions more easily. sioc-journal.cnwuxiapptec.comnoelresearchgroup.com

For instance, the perfluoroalkylation of N-methylpyrrole has been successfully demonstrated in a continuous-flow photoreactor, showcasing the potential for improved efficiency and scalability. researchgate.net Flow systems are particularly well-suited for photochemical and gas-liquid reactions, which are often challenging to perform in batch. noelresearchgroup.com The development of plugged flow reactors has also shown promise for the rapid synthesis of complex molecules, such as nucleoside analogues, via cross-coupling reactions of iodinated precursors. ucl.ac.uk

Automated synthesis platforms, which combine robotics with software control, can further accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.comwikipedia.org These systems can perform high-throughput screening of reaction conditions, leading to faster development of robust and efficient processes.

Advanced Mechanistic Studies using Real-Time Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The application of real-time and in-situ monitoring techniques is providing unprecedented insights into the transient intermediates and reaction pathways involved in the transformations of iodinated pyrroles. nih.gov

Techniques such as in-situ NMR spectroscopy and mass spectrometry allow chemists to observe reactions as they happen, providing valuable data on reaction kinetics and the formation of short-lived species. nih.govmdpi.com For example, mechanistic studies have been crucial in understanding the non-enzymatic formation of the discoipyrrole family of natural products, which involves an electrophilic iodination step. researchgate.net Computational studies are also playing a key role in elucidating the mechanisms of iodine-catalyzed reactions, such as the Michael addition, by analyzing the nature of the interactions between iodine and the reactants. acs.org

These advanced mechanistic studies will enable the rational design of more efficient and selective catalysts and reaction conditions for the synthesis and functionalization of this compound.

Computational Design and Prediction of Novel Iodinated Pyrrole Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods are being used to design new molecules with desired properties and to predict their reactivity. researchgate.netscielo.org.mx

Density functional theory (DFT) calculations, for example, can be used to model the electronic structure of iodinated pyrroles and to predict their behavior in chemical reactions. researchgate.net This can help researchers to identify promising new reaction pathways and to design catalysts with enhanced activity and selectivity. Reaction phase diagrams, constructed using computational data, can be used to understand and predict the outcomes of complex reaction networks. researchgate.net

By combining computational design with experimental validation, researchers can accelerate the discovery of new reactions and the development of novel materials and therapeutic agents based on the iodinated pyrrole scaffold. This synergy between theory and practice will be a driving force in the future of this field.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-iodo-1-methylpyrrole, and how do reaction conditions influence yield and purity?

- Methodological Answer:

- Route 1: Direct iodination of 1-methylpyrrole using iodine monochloride (ICl) in dichloromethane at 0–5°C, yielding 60–70% product. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .

- Route 2: Metal-mediated cross-coupling (e.g., Suzuki-Miyaura) using pre-functionalized pyrrole derivatives. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to minimize dehalogenation side reactions.

- Key Variables: Temperature control is critical to avoid over-iodination. Purification via column chromatography (silica gel, gradient elution) improves purity >95% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer:

- NMR:

- ¹H NMR: Expect pyrrole ring protons as a multiplet (δ 6.5–7.2 ppm), methyl group at δ 3.8–4.0 ppm.

- ¹³C NMR: Iodine substituent deshields adjacent carbons (C2: δ 120–125 ppm; C3: δ 110–115 ppm).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 223 (C₅H₆IN⁺), with characteristic fragmentation at m/z 196 (loss of HI) .

- Cross-Validation: Compare with NIST reference spectra for analogous iodinated heterocycles .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation.

- Thermal Stability: Decomposes above 80°C; avoid prolonged heating during solvent removal.

- Hygroscopicity: Use molecular sieves in storage containers to mitigate hydrolysis.

- Accelerated Degradation Tests: Conduct stability studies under stressed conditions (40°C/75% RH) and monitor via HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer:

- DFT Workflow:

Optimize geometry of this compound and transition states using B3LYP/6-31G(d).

Calculate Fukui indices to predict electrophilic reactivity (C2 vs. C5 positions).

Compare activation energies for Pd-mediated coupling at C2 vs. C3 to explain observed regioselectivity .

- Validation: Correlate computational results with experimental yields from Heck or Sonogashira reactions.

Q. What strategies resolve contradictions in reported catalytic activity of this compound in heterocyclic functionalization?

- Methodological Answer:

- Hypothesis Testing:

Replicate conflicting studies under standardized conditions (e.g., solvent purity, catalyst batch).

Use kinetic profiling (in situ IR/Raman) to identify intermediates causing divergent pathways.

- Peer Consultation: Collaborate with independent labs to verify reproducibility .

- Meta-Analysis: Systematically review literature (e.g., Web of Science) to isolate variables like solvent polarity or ligand choice .

Q. How can this compound serve as a scaffold for designing protease inhibitors, and what in vitro assays validate this application?

- Methodological Answer:

- Rational Design:

Docking studies (AutoDock Vina) to identify binding affinity with target proteases (e.g., SARS-CoV-2 Mpro).

Synthesize derivatives with substituents at C4/C5 to modulate steric and electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息